molecular formula C20H19N3O3 B10977744 N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B10977744
M. Wt: 349.4 g/mol
InChI Key: XETVBUCAZNBNOW-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide” typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the phenoxyacetamide moiety: This involves the reaction of the oxadiazole derivative with a phenoxyacetic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the phenyl group.

    Substitution: The phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could lead to a more saturated compound.

Scientific Research Applications

“N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide” may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
  • N-(cyclopropylmethyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide derivatives

Uniqueness

The uniqueness of “N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide” lies in its specific structural features, such as the cyclopropylmethyl group and the oxadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H19N3O3/c24-18(21-12-14-6-7-14)13-25-17-10-8-16(9-11-17)20-22-19(23-26-20)15-4-2-1-3-5-15/h1-5,8-11,14H,6-7,12-13H2,(H,21,24)

InChI Key

XETVBUCAZNBNOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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